molecular formula C14H9N5O3S B5460614 4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5460614
M. Wt: 327.32 g/mol
InChI Key: KBLXMCJSGCTWJN-UHFFFAOYSA-N
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Description

4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the linear formula C12H9N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented by the SMILES string O=C (NC1=CN=CC=C1)C (C=C2)=CC=C2 [N+] ( [O-])=O . Its InChI is 1S/C12H9N3O3/c16-12 (14-10-2-1-7-13-8-10)9-3-5-11 (6-4-9)15 (17)18/h1-8H, (H,14,16) .

Scientific Research Applications

Fast Proton-Induced Fission of 238U

Abstract: Fast proton-induced fission of uranium-238 (238U) has been investigated in the energy range from the threshold up to 40 MeV. Researchers evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission. The analysis utilized the Talys code and custom programs based on the Brosa model .

Insights:

Operational Potential of Ecosystem Research Applications (OPERAs)

The OPERAs research aims to explore whether, how, and under what conditions ecosystem services and natural capital concepts can move beyond academia and be practically implemented to support sustainable ecosystem management .

properties

IUPAC Name

4-nitro-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3S/c20-12(9-3-5-11(6-4-9)19(21)22)16-14-18-17-13(23-14)10-2-1-7-15-8-10/h1-8H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLXMCJSGCTWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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